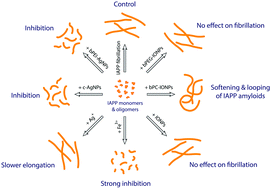Differential effects of silver and iron oxide nanoparticles on IAPP amyloid aggregation†
Biomaterials Science Pub Date: 2017-01-12 DOI: 10.1039/C6BM00764C
Abstract
Recent studies have shown promise on the use of small molecules and nanoparticles (NPs) for the inhibition of protein aggregation, a hallmark of neurodegenerative diseases and type 2 diabetes (T2D). Towards this end here we show the differential effects of silver and iron oxide nanoparticles (AgNPs and IONPs) on the mesoscopic properties of human islet amyloid polypeptide (IAPP) aggregation associated with T2D. Both citrate- and branched polyethyleneimine-coated AgNPs (c-AgNPs, bPEI-AgNPs) inhibited IAPP aggregation at 500 μg mL−1, likely through electrostatic attraction and sequestering of IAPP monomers from fibrillation. In comparison, bare, brushed polyethylene glycol- and phosphorylcholine-grafted IONPs (bPEG-IONPs, bPC-IONPs) at 500 μg mL−1 elicited no major effect on IAPP fibril contour length, while bPC-IONPs induced significant fibril softening and looping likely mediated by dipolar interactions. While monovalent Ag+ up to 50 μg mL−1 showed no effect on the contour length or stiffness of IAPP fibrils, multivalent Fe3+ at 5 μg mL−1 halted IAPP fibrillation likely through ion-peptide crosslinking. Except bPEI-AgNPs, all three types of IONPs and c-AgNPs at 100 μg mL−1 alleviated IAPP toxicity in HEK293 cells indicating no clear correlation between protein aggregation and their induced cytotoxicity. This study demonstrates the complexity of protein aggregation intervened by NPs of different physicochemical properties and – together with existing literature – facilitates nanotechnological applications for mitigating amyloid-mediated pathologies.


Recommended Literature
- [1] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [2] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [3] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [4] The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites
- [5] Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†
- [6] Front cover
- [7] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [8] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [9] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [10] Atomically flat semiconductor nanoplatelets for light-emitting applications

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 16284-60-9









